
1-(2-bromoethyl)-5-chloro-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-5-chloroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromoethyl group at the first position and a chloro group at the fifth position of the indoline-2,3-dione core, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione can be synthesized through several methods. One common approach involves the bromination of 5-chloroindoline-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethylene bromide under basic conditions to introduce the bromoethyl group.
Industrial Production Methods: Industrial production of 1-(2-bromoethyl)-5-chloroindoline-2,3-dione often involves large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The chloro group on the indoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core.
Oxidation and Reduction: The indoline-2,3-dione core can be oxidized to form quinonoid structures or reduced to yield indoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like chlorosulfonic acid, nitric acid, or bromine in the presence of Lewis acids such as aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted indoline derivatives with various functional groups.
- Quinonoid structures from oxidation reactions.
- Reduced indoline derivatives with different oxidation states.
科学研究应用
1-(2-Bromoethyl)-5-chloroindoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the construction of complex heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.
作用机制
The mechanism of action of 1-(2-bromoethyl)-5-chloroindoline-2,3-dione involves its ability to interact with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The chloro group and indoline-2,3-dione core can participate in non-covalent interactions with enzymes or receptors, modulating their activity and signaling pathways.
相似化合物的比较
1-(2-Bromoethyl)-2,3-dioxoindoline: Similar structure but lacks the chloro group, leading to different reactivity and biological activity.
5-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.
1-(2-Chloroethyl)-5-chloroindoline-2,3-dione: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical reactivity.
Uniqueness: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione is unique due to the presence of both bromoethyl and chloro groups, which confer distinct reactivity and biological properties
属性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-3-4-13-8-2-1-6(12)5-7(8)9(14)10(13)15/h1-2,5H,3-4H2 |
InChI 键 |
HIDBFEHIGLXCKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


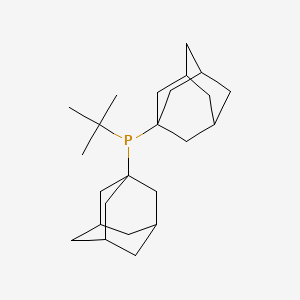
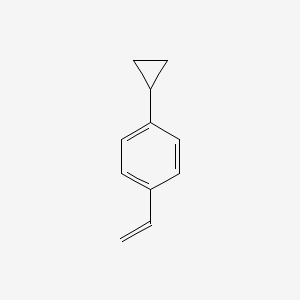
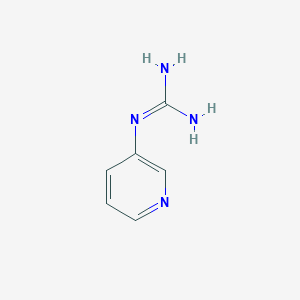

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
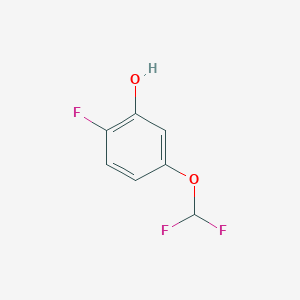
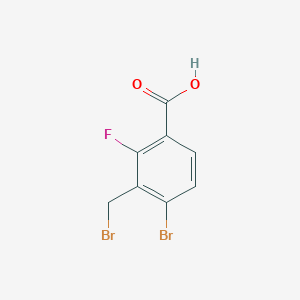
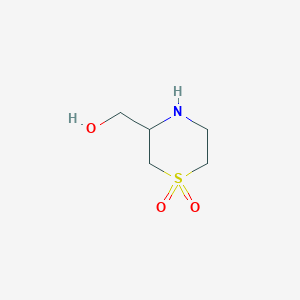
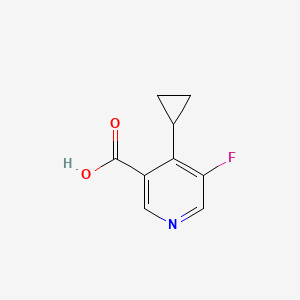
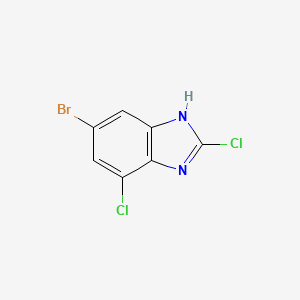
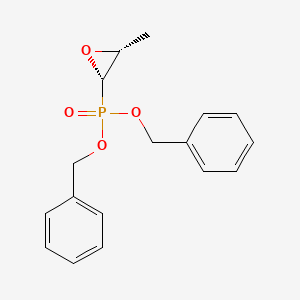
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
